

# An In-depth Technical Guide to the Spectroscopic Data of Azidoethane (Ethyl Azide)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Azidoethane

Cat. No.: B8782865

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## Introduction

**Azidoethane** ( $\text{CH}_3\text{CH}_2\text{N}_3$ ), also known as ethyl azide, is a key chemical intermediate in organic synthesis, particularly in the realm of click chemistry for the introduction of the azide functional group. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the structural elucidation of more complex molecules incorporating this moiety. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **azidoethane**, complete with detailed experimental protocols and a visual representation of its structural-spectroscopic correlations.

## Spectroscopic Data of Azidoethane

The following tables summarize the key  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **azidoethane**.

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Azidoethane**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.39	Quartet (q)	7.1	$\text{CH}_2$
1.28	Triplet (t)	7.1	$\text{CH}_3$

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Azidoethane**

Chemical Shift ( $\delta$ ) ppm	Assignment
50.1	$\text{CH}_2$
14.5	$\text{CH}_3$

## Infrared (IR) Spectroscopy Data

Table 3: Key Infrared Absorption Bands for **Azidoethane**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2980-2850	Medium-Strong	C-H (alkane) stretching
2108	Very Strong	$\text{N}_3$ (azide) asymmetric stretching
1465, 1380	Medium	C-H (alkane) bending
1265	Medium	C-N stretching

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **azidoethane** for structural verification and purity assessment.

Materials and Equipment:

- **Azidoethane** sample

- Deuterated chloroform ( $\text{CDCl}_3$ ) or other suitable deuterated solvent
- NMR tubes (5 mm diameter)
- NMR spectrometer (e.g., 300 MHz or higher)
- Tetramethylsilane (TMS) as an internal standard

#### Procedure:

- Sample Preparation: A solution of **azidoethane** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) directly within an NMR tube. A small amount of TMS (0.03% v/v) is added as an internal reference for chemical shifts ( $\delta = 0.00$  ppm).
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for  $^1\text{H}$  and  $^{13}\text{C}$  nuclei. Standard acquisition parameters are set, which may include a spectral width of 10-15 ppm for  $^1\text{H}$  and 200-220 ppm for  $^{13}\text{C}$ , an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- $^1\text{H}$  NMR Spectrum Acquisition: The  $^1\text{H}$  NMR spectrum is acquired using a sufficient number of scans to achieve an adequate signal-to-noise ratio. The free induction decay (FID) is then Fourier transformed, phased, and baseline corrected.
- $^{13}\text{C}$  NMR Spectrum Acquisition: The  $^{13}\text{C}$  NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing and Analysis: The resulting spectra are processed to determine chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (for  $^1\text{H}$  NMR).

## Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **azidoethane** to identify characteristic functional group absorptions.

#### Materials and Equipment:

- **Azidoethane** (neat liquid)
- Fourier-Transform Infrared (FT-IR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Pipette

Procedure (Neat Liquid on Salt Plates):

- Sample Preparation: A single drop of neat **azidoethane** is placed onto the surface of a clean, dry salt plate. A second salt plate is carefully placed on top to create a thin liquid film between the plates.
- Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contributions of atmospheric water and carbon dioxide.
- Sample Spectrum Acquisition: The prepared salt plate "sandwich" is placed in the sample holder of the FT-IR spectrometer. The IR spectrum is then recorded, typically over the range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber ( $\text{cm}^{-1}$ ). Key absorption bands are identified and assigned to their corresponding molecular vibrations.

## Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the chemical structure of **azidoethane** and its key NMR and IR spectroscopic features.

Caption: Correlation of **Azidoethane**'s structure with its NMR and IR data.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Azidoethane (Ethyl Azide)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8782865#azidoethane-spectroscopic-data-nmr-ir>

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